Propafenone-(phenyl-d5) (hydrochloride)

描述

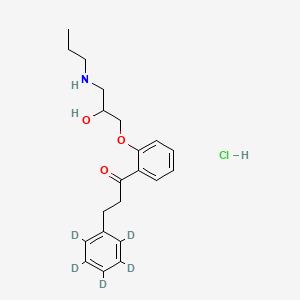

Structure

3D Structure of Parent

属性

分子式 |

C21H28ClNO3 |

|---|---|

分子量 |

382.9 g/mol |

IUPAC 名称 |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |

InChI 键 |

XWIHRGFIPXWGEF-HIBBSUKHSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=CC=CC=C2OCC(CNCCC)O)[2H])[2H].Cl |

规范 SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

产品来源 |

United States |

Contextualizing Propafenone in Contemporary Cardiovascular Pharmacology Research

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized in the management of various cardiac arrhythmias, such as atrial and ventricular arrhythmias. researchgate.net Its mechanism of action involves blocking the fast inward sodium current in the heart muscle, which slows the rate of increase of the action potential, thereby prolonging conduction and refractoriness in the myocardium. Propafenone is known for its complex pharmacokinetic profile, which includes extensive first-pass metabolism and significant inter-individual variability. nih.gov This variability makes it a prime candidate for in-depth pharmacokinetic and metabolism studies to better predict its effects in different patient populations. The primary routes of metabolism involve hydroxylation and N-depropylation, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov

Fundamental Principles and Advantages of Deuterium Labeling in Drug Discovery and Development

Deuterium (B1214612) labeling is a technique in which one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium (²H). This subtle change in mass can have a significant impact on the drug's metabolic fate without altering its fundamental pharmacological properties. The key principle behind this is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is more resistant to enzymatic cleavage, a common step in drug metabolism.

This strategic substitution offers several advantages in drug discovery and development:

Altered Metabolic Pathways: By deuterating specific sites on a drug molecule that are susceptible to metabolic breakdown, researchers can slow down the rate of metabolism. This can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased systemic exposure.

Improved Pharmacokinetic Profiles: A slower metabolism can result in more consistent plasma concentrations of the drug, potentially leading to improved efficacy and a better safety profile.

Internal Standards in Bioanalysis: Deuterated compounds are invaluable as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Because they have nearly identical chemical properties to the unlabeled drug but a different mass, they can be used to accurately quantify the drug's concentration in biological samples, correcting for variations in sample preparation and instrument response.

Establishing the Research Significance of Propafenone Phenyl D5 Hydrochloride in Drug Metabolism and Pharmacokinetic Investigations

Retrosynthetic Analysis and Design of Deuterium-Labeled Propafenone Analogs

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For Propafenone-(phenyl-d5), the primary strategic consideration is the introduction of the pentadeuterated phenyl ring at a late stage, if possible, to maximize efficiency, or through the synthesis of a deuterated intermediate.

The main retrosynthetic disconnections for the propafenone backbone are typically made at the ether and amine linkages. researchgate.net A common approach involves three key fragments:

A substituted phenyl-propanone core.

An epoxide-forming reagent, such as epichlorohydrin (B41342).

An alkylamine, in this case, propylamine.

Figure 1: Retrosynthetic Analysis of Propafenone-(phenyl-d5)

This flowchart illustrates a potential retrosynthetic pathway for Propafenone-(phenyl-d5), highlighting the key bond disconnections and the precursor molecules, ultimately tracing back to the deuterated starting material, Bromobenzene-d5.

This analysis reveals that the most direct route to incorporate the phenyl-d5 moiety is through a deuterated version of the phenylpropanone side chain. Therefore, the synthesis of a key intermediate, such as 2'-hydroxy-3-(phenyl-d5)propiophenone, becomes the central challenge. The design of the synthesis must ensure that the deuterium label is stable throughout the reaction sequence and does not undergo exchange. nih.gov

Detailed Synthetic Pathways for Phenyl-d5 Moieties and Precursors

The successful synthesis of Propafenone-(phenyl-d5) hinges on the availability of a suitable deuterated precursor. The most common and versatile starting material for introducing a pentadeuterated phenyl group is Bromobenzene-d5 . isotope.com

Synthesis of Bromobenzene-d5: Bromobenzene-d5 is typically prepared from benzene-d6 (B120219) via electrophilic aromatic bromination. Benzene-d6 itself can be synthesized or procured commercially. The reaction with bromine, often catalyzed by a Lewis acid like iron(III) bromide (FeBr₃) or simply iron filings which are converted in situ, proceeds as follows:

C₆D₆ + Br₂ --(FeBr₃)--> C₆D₅Br + DBr

An alternative method involves the reaction of deuteriobenzene with bromine and a drop of pyridine, heated overnight. cdnsciencepub.com The resulting Bromobenzene-d5 can be purified by distillation. This intermediate is a versatile building block for subsequent reactions. isotope.com

Synthesis of other Phenyl-d5 Precursors: From Bromobenzene-d5, other useful intermediates can be prepared. For instance, Phenyl-d5-boronic acid can be synthesized for use in Suzuki coupling reactions. chemicalbook.com This involves reacting Bromobenzene-d5 with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching with a trialkyl borate, and subsequent acidic workup. chemicalbook.com

C₆D₅Br + n-BuLi --(THF, -78°C)--> C₆D₅Li + n-BuBr

C₆D₅Li + B(OR)₃ --> C₆D₅B(OR)₃Li

C₆D₅B(OR)₃Li + H₃O⁺ --> C₆D₅B(OH)₂

These precursors provide robust entry points for incorporating the phenyl-d5 group into the larger propafenone structure.

Multi-Step Synthesis of Propafenone-(phenyl-d5) (hydrochloride) from Labeled Intermediates

The forward synthesis builds upon the retrosynthetic plan, starting with the prepared deuterated intermediates. A common pathway is the Friedel-Crafts acylation or a related reaction to form the key ketone intermediate.

Step 1: Synthesis of 2'-Hydroxy-3-(phenyl-d5)propiophenone One established method for synthesizing the non-deuterated propiophenone (B1677668) intermediate involves a two-step process starting from o-hydroxyacetophenone and benzaldehyde (B42025) to form 2'-hydroxychalcone, which is then reduced. wipo.int To create the deuterated analog, a similar pathway could be envisioned using benzaldehyde-d5.

A more direct route involves the reaction of a suitable phenol (B47542) with a 3-(phenyl-d5)propanoic acid derivative. For example, a Fries rearrangement of phenyl 3-(phenyl-d5)propanoate or a direct Friedel-Crafts acylation of phenol with 3-(phenyl-d5)propionyl chloride could yield the desired ketone, though regioselectivity can be a challenge.

Step 2: Etherification with Epichlorohydrin The synthesized 2'-hydroxy-3-(phenyl-d5)propiophenone is then reacted with epichlorohydrin under basic conditions. google.com A phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used to facilitate the reaction, which forms the epoxide intermediate, 1-[2-[2,3-epoxypropoxy]phenyl-d5]-3-phenyl-1-propanone. google.comresearchgate.net

Step 3: Amination The epoxide ring is subsequently opened by reaction with propylamine. This reaction typically proceeds by nucleophilic attack of the amine at the less sterically hindered terminal carbon of the epoxide, yielding the base form of Propafenone-(phenyl-d5). rasayanjournal.co.in

Step 4: Hydrochloride Salt Formation Finally, the free base is dissolved in a suitable solvent, such as acetone (B3395972) or toluene, and treated with hydrochloric acid to precipitate Propafenone-(phenyl-d5) as its hydrochloride salt. rasayanjournal.co.in The final product is then purified by recrystallization.

Advanced Techniques for Isotopic Purity Assessment and Structural Confirmation of Labeled Compounds

Rigorous analytical characterization is essential to confirm the successful synthesis, verify the position and extent of deuterium incorporation, and assess the chemical purity of the final compound.

NMR spectroscopy is a primary tool for structural elucidation and isotopic analysis.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Propafenone-(phenyl-d5) hydrochloride, the most telling feature is the significant reduction or complete absence of signals in the aromatic region corresponding to the phenyl ring of the propiophenone side chain (typically around 7.2-7.4 ppm). nih.govresearchgate.net The integration of any residual proton signals in this region against the signals from the other, non-deuterated protons (e.g., the propyl group or the other aromatic ring) allows for a quantitative determination of the isotopic purity. nih.gov The characteristic signals for the rest of the molecule should remain, although minor shifts compared to the non-labeled standard may occur. chemicalbook.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of Propafenone-(phenyl-d5) would show a signal in the aromatic region, confirming the presence and chemical environment of the incorporated deuterium atoms.

¹³C NMR: The ¹³C spectrum provides confirmation of the carbon skeleton. The carbon atoms bonded to deuterium (C-D) exhibit characteristic triplet splitting patterns (due to spin-spin coupling with deuterium, which has a spin I=1) and are often shifted slightly upfield compared to the corresponding C-H carbons. carleton.ca

Table 1: Representative ¹H NMR Data for Propafenone Hydrochloride (Note: Shifts are approximate and can vary based on solvent and concentration. The phenyl-d5 analog would show diminished signals for the H-2'' to H-6'' positions.)

| Proton Assignment | Chemical Shift (ppm) (Solvent: CDCl₃) |

|---|---|

| H-3, H-4, H-5, H-6 (Aromatic) | ~6.9-7.5 |

| H-2'', H-3'', H-4'', H-5'', H-6'' (Phenyl) | ~7.2-7.4 |

| -OCH₂- | ~4.1 |

| -CH(OH)- | ~4.4 |

| -CH₂-N- | ~2.9-3.1 |

| -N-CH₂-CH₂-CH₃ | ~2.6-2.8 |

| -CH₂-CH₂-C(O)- | ~3.0, ~3.3 |

| -CH₂-CH₃ | ~1.5 |

| -CH₃ | ~0.9 |

Data compiled from literature sources. nih.govresearchgate.net

HRMS is indispensable for confirming the elemental composition and isotopic enrichment of the synthesized compound. researchgate.net

Molecular Weight Confirmation: Propafenone-(phenyl-d5) will have a molecular weight that is approximately 5 mass units higher than its non-deuterated counterpart (specifically, 5 x (mass of D - mass of H)). HRMS can measure the mass of the molecular ion with high precision (typically to four or more decimal places), allowing for unambiguous confirmation of the molecular formula C₂₁H₂₂D₅NO₃. nih.govyoutube.com

Table 2: Expected Mass Data for Propafenone and its Phenyl-d5 Analog

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

|---|---|---|

| Propafenone | C₂₁H₂₇NO₃ | 341.1991 |

While NMR and HRMS confirm the structure and isotopic labeling, chromatography is used to determine the chemical purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is used to separate the final product from any starting materials, reagents, or side products. cnr.it A sample of the synthesized Propafenone-(phenyl-d5) hydrochloride is analyzed, and the purity is determined by the area percentage of the main product peak in the chromatogram. researchgate.net It is important to note that deuterated compounds may have slightly different retention times compared to their non-deuterated analogs due to the deuterium isotope effect, which can influence hydrophobic interactions with the stationary phase. cchmc.org The analysis is typically performed using a UV detector, as propafenone has a strong chromophore.

Theoretical Framework for Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout sample extraction, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net This ensures that any sample-to-sample variation, such as incomplete recovery or matrix-induced ion suppression or enhancement, affects both the analyte and the IS to the same degree. scispace.comresearchgate.net The ratio of the analyte's response to the IS response thus remains constant, leading to highly accurate and precise quantification.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte, differing only in the mass of one or more constituent isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). acanthusresearch.comnih.gov Propafenone-(phenyl-d5) (hydrochloride) embodies these characteristics. By incorporating five deuterium atoms on the phenyl ring, it is rendered distinguishable from the unlabeled propafenone by the mass spectrometer. However, its physicochemical behavior is nearly identical to the native compound. acanthusresearch.com This similarity ensures that it tracks the analyte through the entire analytical process, compensating for potential procedural errors and matrix effects far more effectively than structural analogue internal standards. scispace.comnih.gov While deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the analyte, proper chromatographic methods can minimize this effect. nih.gov The use of SILs like Propafenone-(phenyl-d5) is widely shown to improve assay performance, yielding reproducible and accurate results essential for pharmacokinetic and metabolism studies. acanthusresearch.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Propafenone and its Metabolites

The development of a quantitative bioanalytical method is a meticulous process involving the optimization of numerous parameters to achieve the required sensitivity, selectivity, and robustness for its intended purpose. ich.org Propafenone-(phenyl-d5) is frequently employed as the IS in methods designed to quantify propafenone and its primary active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDP), in biological matrices such as human plasma. nih.govnih.govnveo.org

The primary goal of chromatographic optimization is to achieve efficient separation of the analytes from endogenous matrix components, thereby reducing interference and matrix effects, while ensuring near-identical retention times for the analyte and its SIL-IS. mdpi.comnih.gov For propafenone and its metabolites, reversed-phase chromatography is typically used.

Researchers have successfully employed various column and mobile phase combinations. For instance, one method utilized a Thermo Betabasic C8 column (100 mm x 4.6 mm, 5µ) with an isocratic mobile phase of methanol (B129727) and MilliQ water (80:20 v/v) containing 0.1% formic acid, at a flow rate of 1.0 mL/minute. nveo.org Another study used an ACE-5 C8 column (50 × 4.6 mm) with a gradient mobile phase comprising ammonium (B1175870) acetate (B1210297) with 0.01% TFA in water and acetonitrile (B52724). nih.gov The separation of diastereoisomeric propafenone glucuronides was achieved on a Spherisorb ODS 2 column (150 x 2.0 mm I.D., 5 µm) with a gradient of 5 mM ammonium acetate in water and 5 mM ammonium acetate in a methanol-tetrahydrofuran mixture. nih.gov The selection of the column, mobile phase composition (including organic modifiers and pH-adjusting additives like formic acid or ammonium acetate), and flow rate are all critical for achieving sharp peak shapes and resolving the analytes from potential interferences. mdpi.com

Table 1: Example Chromatographic Conditions for Propafenone Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Thermo Betabasic C8, 100 mm X 4.6 mm, 5µ nveo.org | ACE-5 C8, 50 × 4.6 mm nih.gov |

| Mobile Phase | Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid nveo.org | Gradient of ammonium acetate (with 0.01% TFA) in water and acetonitrile nih.gov |

| Flow Rate | 1.0 mL/minute nveo.org | Not specified |

| Column Temp. | 40°C nveo.org | Not specified |

| Run Time | Not specified | 1.5 min researchgate.net |

Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). uky.edu In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.

For propafenone and its related compounds, positive ion electrospray ionization (ESI+) is the standard mode as it efficiently generates protonated molecules. nih.govnveo.org The precursor and product ion pairs (MRM transitions) are optimized by infusing a standard solution of each analyte and the internal standard into the mass spectrometer to find the transitions that yield the most stable and intense signal. The use of Propafenone-(phenyl-d5) requires a distinct MRM transition from unlabeled propafenone, allowing simultaneous but separate detection.

Table 2: Representative MRM Transitions for Propafenone, Metabolites, and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Propafenone | 342.2 | 116.2 | nveo.org |

| Propafenone | 342.30 | 116.20 | nih.gov |

| 5-Hydroxypropafenone | 358.2 | 116.2 | nveo.org |

| 5-Hydroxypropafenone | 358.30 | 116.20 | nih.gov |

| N-Depropylpropafenone | 300.30 | 74.20 | nih.gov |

| Propafenone-d7 | 349.2 | 123.2 | nveo.org |

Note: Propafenone-d7 is cited in one study, while the subject compound is Propafenone-(phenyl-d5). The principle of using a deuterated standard with a distinct m/z remains the same.

Rigorous Bioanalytical Method Validation (BMV) According to Regulatory Guidelines (e.g., ICH M10) for Pre-clinical and Research Applications

Before a bioanalytical method can be used to analyze study samples for regulatory submissions, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. europa.euich.org The International Council for Harmonisation (ICH) M10 guideline provides a harmonized global standard for bioanalytical method validation, outlining the necessary experiments and acceptance criteria. hubspotusercontent10.netfda.goveuropa.eu The validation process characterizes the method's performance, ensuring the reliability of the data generated. ich.org

Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.govnih.gov It is typically assessed by analyzing at least six different sources of blank matrix to check for interferences at the retention time of the analyte and IS. nih.gov

Sensitivity is defined by the Lower Limit of Quantification (LLOQ) , which is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. oup.com According to regulatory guidelines, the analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample. europa.eu For propafenone assays, reported LLOQs vary depending on the specific method and instrumentation, with values as low as 0.5 ng/mL for propafenone and 0.25 ng/mL for 5-hydroxypropafenone being achieved. Another study reported an LLOQ of 1.0 ng/mL for propafenone and 0.1 ng/mL for N-depropylpropafenone. nih.gov

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over the defined analytical range. nih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, and a regression analysis is applied. Linearity is typically confirmed if the coefficient of determination (r²) is ≥ 0.99. researchgate.net

Accuracy refers to the closeness of the mean measured concentration to the nominal (true) concentration, expressed as a percentage. europa.euPrecision describes the closeness of repeated measurements and is expressed as the coefficient of variation (%CV). europa.eu These parameters are evaluated at multiple concentration levels: the LLOQ, low, medium, and high-quality control (QC) samples. According to ICH M10, for accuracy, the mean value should be within ±15% of the nominal value for QC samples and within ±20% for the LLOQ. europa.eu For precision, the %CV should not exceed 15% for QC samples and 20% for the LLOQ. europa.eu Validated methods for propafenone consistently meet these criteria. For example, one study reported intra- and inter-day precision for propafenone to be lower than 6.1% (%CV) and accuracy to be between 99.5% and 108.7%.

Table 3: Example of Accuracy and Precision Data for Propafenone Bioanalytical Method Validation

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Propafenone | LLOQ | 0.520 | 5.38 | 106.2 | 4.35 | 104.5 |

| LQC | 1.350 | 3.25 | 102.1 | 6.01 | 108.7 | |

| MQC | 125.000 | 2.58 | 101.5 | 3.25 | 101.3 | |

| HQC | 375.000 | 2.15 | 99.5 | 2.89 | 100.2 | |

| 5-OH Propafenone | LLOQ | 0.260 | 8.17 | 99.8 | 14.12 | 108.3 |

| LQC | 0.700 | 4.32 | 101.8 | 6.48 | 105.8 | |

| MQC | 65.800 | 3.58 | 94.6 | 4.12 | 98.7 | |

| HQC | 187.500 | 2.14 | 98.4 | 3.25 | 99.8 | |

| Data adapted from a published LC-MS/MS method validation for propafenone and 5-hydroxy propafenone in human plasma. |

Matrix Effect Assessment and Compensation Strategies Utilizing Deuterated Standards

In bioanalytical liquid chromatography-mass spectrometry (LC-MS/MS), the matrix effect is a critical factor that can significantly impact the accuracy and precision of quantification. It is defined as the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix. These interfering components can either suppress or enhance the analyte's signal, leading to erroneous results. The use of stable isotope-labeled internal standards (SIL-IS), such as Propafenone-(phenyl-d5) (hydrochloride), is the most effective strategy to assess and compensate for these matrix effects.

Propafenone-(phenyl-d5) (hydrochloride) is an ideal internal standard for the quantification of propafenone because it shares a nearly identical chemical structure and physicochemical properties with the analyte. caymanchem.com The primary difference is the replacement of five hydrogen atoms with deuterium atoms on the phenyl group. caymanchem.combioscience.co.uk This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds behave almost identically during sample preparation, chromatography, and ionization. researchgate.net

The fundamental principle behind using a deuterated standard is that any signal suppression or enhancement experienced by the analyte due to matrix components will be mirrored by the internal standard. myadlm.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized. This is because if the signals of both the analyte and the internal standard are suppressed by 20%, for example, the ratio between them remains constant.

However, it is important to note that while deuterated internal standards are highly effective, they may not always perfectly compensate for matrix effects. myadlm.orgnih.gov Differential matrix effects can occasionally occur due to slight differences in retention times between the analyte and the deuterated standard, especially in regions of rapidly changing matrix interference. myadlm.org Therefore, a thorough evaluation of matrix effects is a mandatory part of method validation for any quantitative bioanalytical assay.

The assessment of matrix effects, as recommended by regulatory guidelines, typically involves the post-extraction addition method. This is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample extract to which the analyte is added) to the peak area of the analyte in a pure solution. The internal standard-normalized matrix factor is then calculated to ensure that the compensation is effective across different biological samples.

Table 1: Conceptual Overview of Matrix Effect Compensation using Propafenone-(phenyl-d5) (hydrochloride)

| Parameter | Description | Rationale for Using Propafenone-(phenyl-d5) (hydrochloride) |

| Analyte | Propafenone | The target compound to be quantified. |

| Internal Standard (IS) | Propafenone-(phenyl-d5) (hydrochloride) | A stable isotope-labeled version of the analyte. |

| Matrix Effect | Ion suppression or enhancement of the analyte signal by co-eluting matrix components. | The IS and analyte are expected to experience similar ion suppression/enhancement due to their near-identical physicochemical properties. |

| Compensation Strategy | The response of the analyte is normalized by dividing it by the response of the IS. | Since both are affected similarly by the matrix, the ratio of their responses remains consistent, thus correcting for the variability. researchgate.net |

| Assessment Method | Post-extraction addition to compare analyte response in the presence and absence of matrix. | Confirms that the chosen internal standard effectively tracks and compensates for the matrix-induced signal variations. researchgate.net |

Stability Profiling of Propafenone-(phenyl-d5) (hydrochloride) in Biological Matrices and Reagents

The reliability of a bioanalytical method is contingent upon the stability of both the analyte and the internal standard in the biological matrix and throughout the analytical process. Therefore, a comprehensive stability assessment of Propafenone-(phenyl-d5) (hydrochloride) is a crucial component of method validation. These assessments are designed to evaluate the compound's integrity under various conditions that mimic sample handling, storage, and processing.

Stability studies for Propafenone-(phenyl-d5) (hydrochloride) typically include:

Freeze-Thaw Stability: This evaluates the stability of the deuterated standard in a biological matrix (e.g., plasma, serum, whole blood) after being subjected to multiple cycles of freezing and thawing. This is critical for samples that may need to be re-analyzed.

Short-Term (Bench-Top) Stability: This assesses the stability of the compound in the matrix at room temperature for a period that reflects the typical sample preparation time.

Long-Term Stability: This determines the stability of the internal standard in the matrix when stored frozen at a specified temperature (e.g., -20°C or -80°C) for an extended duration, which should be at least as long as the time from sample collection to analysis.

Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) prior to injection into the analytical instrument.

Stock Solution Stability: The stability of the Propafenone-(phenyl-d5) (hydrochloride) stock and working solutions stored under defined conditions is also assessed to ensure the integrity of the reference materials.

While specific stability data for Propafenone-(phenyl-d5) (hydrochloride) is often proprietary to the laboratory conducting the analysis, studies on the parent compound, propafenone hydrochloride, provide valuable insights. For instance, propafenone hydrochloride has been shown to be stable in various intravenous solutions for up to 48 hours at room temperature. nih.gov It is expected that the deuterated analog would exhibit similar stability profiles due to the strength of the carbon-deuterium bond. Any degradation of the analyte would likely be mirrored by the internal standard, thus maintaining the accuracy of the analyte-to-internal standard ratio.

Table 2: Representative Stability Assessment for Propafenone-(phenyl-d5) (hydrochloride) in Human Plasma

| Stability Test | Storage Conditions | Duration | Acceptance Criteria (Mean % Nominal Concentration) |

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | 85% - 115% |

| Short-Term (Bench-Top) Stability | Room Temperature (~22°C) | 24 hours | 85% - 115% |

| Long-Term Stability | -80°C | 6 months | 85% - 115% |

| Post-Preparative Stability | Autosampler (4°C) | 48 hours | 85% - 115% |

Advanced Sample Preparation Techniques in Conjunction with Deuterated Internal Standards (e.g., Protein Precipitation, Solid-Phase Extraction)

The primary goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to improve detection sensitivity. The use of a deuterated internal standard like Propafenone-(phenyl-d5) (hydrochloride) is integral to this process, as it is added to the sample at the beginning and experiences the same extraction inefficiencies and potential losses as the analyte.

Two of the most common and effective sample preparation techniques employed in conjunction with deuterated internal standards are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). nih.gov

Protein Precipitation (PPT): This is a relatively simple and rapid technique where a large excess of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the biological sample (e.g., plasma or serum). This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing the analyte and the internal standard, is then typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. While fast and inexpensive, PPT is less specific than SPE and may result in a less clean extract, potentially leading to more significant matrix effects. nih.gov The co-precipitation of the analyte and internal standard is expected to be minimal and equivalent, thus preserving the accuracy of their ratio.

Solid-Phase Extraction (SPE): SPE is a more selective and powerful sample clean-up technique. It involves passing the liquid sample through a solid sorbent material, which retains the analyte and internal standard. Interfering components are washed away, and then the analyte and internal standard are eluted with a suitable solvent. SPE can be based on various mechanisms, including reversed-phase, normal-phase, or ion-exchange chromatography. For a compound like propafenone, which has both hydrophobic and basic properties, a mixed-mode SPE sorbent can provide excellent selectivity and recovery. nih.gov The use of Propafenone-(phenyl-d5) (hydrochloride) is crucial to correct for any analyte loss during the multiple steps of SPE (loading, washing, and elution).

The choice between PPT and SPE depends on the required sensitivity, the complexity of the matrix, and the throughput needs of the laboratory. In many modern, high-throughput laboratories, automated and miniaturized versions of these techniques are employed to enhance efficiency and reproducibility.

Table 3: Comparison of Sample Preparation Techniques for Propafenone Analysis

| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Principle | Removal of proteins by denaturation and precipitation. | Selective retention of analyte on a solid sorbent, followed by elution. |

| Selectivity | Low | High |

| Cleanliness of Extract | Lower (higher matrix effects) | Higher (lower matrix effects) |

| Recovery | Generally good, but can be variable. | High and reproducible. |

| Speed | Fast | Slower |

| Cost | Low | High |

| Role of Propafenone-(phenyl-d5) (hydrochloride) | Corrects for variability in precipitation and recovery. | Corrects for analyte loss during loading, washing, and elution steps. |

Mechanistic Investigations of Propafenone Biotransformation and Pharmacokinetics Using Deuterated Analogs Pre Clinical and in Vitro Research

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are fundamental for predicting a drug's metabolic fate in humans. Propafenone-(phenyl-d5) is employed in these systems to generate precise data on metabolic pathways and stability.

Liver subcellular fractions, such as microsomes and cytosol, are widely used to investigate drug metabolism. nih.gov Microsomes are vesicles containing the cytochrome P450 (CYP) enzymes responsible for most Phase I oxidative reactions, while the cytosolic fraction contains various soluble Phase II conjugation enzymes. nih.govmdpi.com The S9 fraction, a combination of both, allows for the study of both Phase I and Phase II biotransformations concurrently. nih.govmdpi.commdpi.com

In this context, Propafenone-(phenyl-d5) is incubated with these liver fractions along with necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). nih.gov Researchers use it primarily as a substrate to track metabolic events or as an internal standard for the precise quantification of the parent drug's depletion over time. nih.gov This allows for the calculation of key parameters like intrinsic clearance and metabolic half-life. Studies using these systems have shown that propafenone (B51707) undergoes extensive Phase I metabolism, including hydroxylation and N-dealkylation, followed by Phase II conjugation reactions. nih.govyoutube.com The use of the deuterated analog enhances the accuracy of these assessments by minimizing analytical variability.

While subcellular fractions are useful, primary hepatocyte cultures represent a more physiologically relevant in vitro model, as they contain the full complement of metabolic enzymes, cofactors, and transport proteins arranged within an intact cellular structure. researchgate.netnih.gov This system allows for the investigation of the complex interplay between different metabolic pathways, including the sequential nature of Phase I and Phase II reactions. youtube.comnih.gov

When Propafenone-(phenyl-d5) is introduced to cultured hepatocytes, its metabolic fate can be tracked with high fidelity. nih.gov This enables a comprehensive elucidation of the biotransformation pathways, from initial oxidation by CYPs to subsequent conjugation. Studies with hepatocytes have been crucial in understanding species differences in propafenone metabolism and in explaining nonlinear pharmacokinetics observed in humans, which can be attributed to the saturation of hepatic metabolism at higher concentrations. nih.gov

Propafenone metabolism is primarily mediated by several key CYP isozymes. nih.govnih.gov The main metabolic pathways are 5-hydroxylation, catalyzed predominantly by CYP2D6, and N-dealkylation, which is mediated by both CYP3A4 and CYP1A2. mdpi.comg-standaard.nlmdpi.comnih.gov Because the gene for CYP2D6 is highly polymorphic in the human population, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly impacts the plasma concentrations of propafenone and its active metabolites. g-standaard.nlmdpi.com

Propafenone-(phenyl-d5) serves as an ideal substrate for studies using recombinant human CYP enzymes expressed in systems like insect cells or yeast. nih.govnih.gov By incubating the deuterated compound with individual, specific CYP isozymes, researchers can:

Unequivocally determine which enzymes are responsible for the formation of specific metabolites.

Calculate enzyme kinetic parameters (Kₘ and Vₘₐₓ) for each metabolic reaction. nih.gov

Investigate potential drug-drug interactions by observing the inhibition of metabolite formation in the presence of other drugs. nih.gov

For example, studies have confirmed that CYP2D6 is the principal enzyme for converting propafenone to 5-hydroxypropafenone (B19502), while CYP3A4 and CYP1A2 produce N-despropylpropafenone. nih.govnih.gov

| Enzyme | Primary Metabolic Pathway | Resulting Metabolite | Reference |

|---|---|---|---|

| CYP2D6 | Aromatic 5-hydroxylation | 5-hydroxypropafenone | g-standaard.nlmdpi.comnih.gov |

| CYP3A4 | N-dealkylation | N-despropylpropafenone | mdpi.comg-standaard.nlnih.gov |

| CYP1A2 | N-dealkylation | N-despropylpropafenone | mdpi.comg-standaard.nlnih.gov |

The identification of drug metabolites is a critical step in drug development. The use of stable isotope-labeled compounds like Propafenone-(phenyl-d5) is a powerful strategy for metabolite discovery when coupled with high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS). nih.govnih.govcapes.gov.br

When a biological sample from an in vitro incubation is analyzed, the mass spectrometer can be programmed to look for "doublet" peaks—one corresponding to the metabolite of the unlabeled drug and one corresponding to the metabolite of the deuterated drug, separated by 5 mass units (due to the five deuterium (B1214612) atoms). This "isotope pattern" filtering makes it possible to distinguish drug-related material from the thousands of endogenous compounds in the matrix.

Once a potential metabolite is detected, MS/MS is used for structural elucidation. The compound is fragmented, and the resulting pattern of fragment ions provides clues to its chemical structure. Comparing the fragmentation patterns of the labeled and unlabeled metabolites helps confirm which part of the molecule has been modified. A study utilizing deuterated propafenone successfully identified 11 different metabolites in humans, including products of hydroxylation, deamination, and conjugation with glucuronic and sulphuric acid. nih.gov

| Metabolite | Metabolic Reaction | Reference |

|---|---|---|

| 5-hydroxypropafenone | Aromatic hydroxylation | nih.govnih.gov |

| N-despropylpropafenone | N-dealkylation | nih.govnih.gov |

| Hydroxy-methoxy-propafenone conjugates | Hydroxylation and methylation followed by conjugation | nih.gov |

| Propafenone glucuronide | Direct glucuronidation (Phase II) | nih.govnih.gov |

| Glycol and lactic acid derivatives | Oxidative deamination | nih.gov |

Pre-clinical Pharmacokinetic Studies in Animal Models (e.g., Rodents, Dogs)

Before a drug is tested in humans, its pharmacokinetic profile is characterized in animal models such as rats and dogs. nih.govnih.govnih.gov These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Propafenone-(phenyl-d5) is used in these preclinical studies to enable accurate quantification of the drug and its metabolites in various biological fluids and tissues.

To assess ADME kinetics, a precise dose of Propafenone-(phenyl-d5) is administered to animals (e.g., rats or dogs). nih.govnih.gov Blood samples are then drawn at multiple time points, and urine and feces are collected over a set period. nih.gov Using a validated LC-MS/MS method, the concentrations of the deuterated parent drug and its key metabolites are measured in plasma, urine, and feces.

From the plasma concentration-time data, key pharmacokinetic parameters are calculated:

Absorption: The maximum plasma concentration (Cₘₐₓ) and the time to reach it (Tₘₐₓ) indicate the rate and extent of drug absorption. nih.gov

Distribution: The volume of distribution (Vd) describes how extensively the drug distributes into body tissues compared to plasma. nih.gov

Elimination: The clearance (CL) represents the volume of plasma cleared of the drug per unit of time, and the elimination half-life (t₁/₂) is the time required for the plasma concentration to decrease by half. nih.gov

Studies in beagle dogs have shown that propafenone is absorbed relatively quickly, with evidence of enterohepatic recycling (a process where the drug is excreted in bile, reabsorbed in the intestine, and returned to the liver). nih.gov Studies in rats have been used to investigate the mechanisms behind the drug's clearance and distribution. nih.gov The analysis of excreta reveals the primary routes of elimination from the body; for propafenone, metabolites are excreted in both urine and feces. nih.gov

| Parameter | Value (Mean ± SD) | Description | Reference |

|---|---|---|---|

| Tmax (h) | 1.5 ± 0.7 | Time to reach maximum plasma concentration. | nih.gov |

| Cmax (ng/mL) | 1055.7 ± 453.6 | Maximum observed plasma concentration. | nih.gov |

| t1/2 (h) | 3.6 ± 0.9 | Terminal elimination half-life. | nih.gov |

| AUC0-t (ng·h/mL) | 4048.2 ± 1367.5 | Area under the plasma concentration-time curve. | nih.gov |

Quantification of Drug and Metabolite Concentrations in Various Biological Tissues and Fluids

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the highest accuracy and precision for the quantification of drugs and their metabolites in complex biological matrices. Propafenone-(phenyl-d5) (hydrochloride) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarities to the unlabeled analyte, propafenone. Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous compound, ensuring that variations during sample preparation and analysis are accounted for.

In preclinical and in vitro research, Propafenone-(phenyl-d5) is instrumental in determining the concentrations of propafenone and its primary active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), in a variety of biological samples. While plasma is the most commonly analyzed matrix in pharmacokinetic studies, understanding the distribution of a drug into different tissues is crucial for a complete picture of its disposition.

A study on the tissue distribution of propafenone in a fatal poisoning case, although a forensic investigation, highlighted the differential accumulation of the drug in various organs. The highest concentrations were found in the lungs, followed by the spleen, and then blood. nih.govnih.govresearchgate.net Conversely, the liver and skeletal muscle showed lower concentrations. nih.govnih.gov While this study did not use a deuterated standard for quantification, it underscores the importance of analyzing various tissues to understand the full pharmacokinetic profile of propafenone. In a research setting, employing Propafenone-(phenyl-d5) as an internal standard in such tissue distribution studies would yield highly reliable quantitative data.

Methodologies for the simultaneous quantification of propafenone and its metabolites in human plasma using LC-MS/MS have been well-established, frequently employing a deuterated internal standard like Propafenone-d5. nih.gov These methods are validated to be sensitive and specific, with a lower limit of quantitation typically in the range of 0.1 to 1.0 ng/mL for both propafenone and its metabolites. nih.gov Such assays are critical for the accurate determination of pharmacokinetic parameters in research studies.

Below is an illustrative data table showcasing the kind of quantitative results obtained from LC-MS/MS analysis using a deuterated internal standard in a hypothetical preclinical study.

Table 1: Hypothetical Propafenone and Metabolite Concentrations in Rat Tissues Following Oral Administration, Quantified Using Propafenone-(phenyl-d5) as an Internal Standard

| Tissue/Fluid | Propafenone (ng/g or ng/mL) | 5-hydroxypropafenone (ng/g or ng/mL) | N-depropylpropafenone (ng/g or ng/mL) |

| Plasma | 250.8 | 85.2 | 45.6 |

| Liver | 180.5 | 150.3 | 90.1 |

| Heart | 350.2 | 110.9 | 60.3 |

| Lung | 1200.7 | 210.4 | 115.8 |

| Kidney | 450.1 | 130.6 | 75.2 |

| Brain | 95.3 | 25.1 | 15.7 |

This table is for illustrative purposes and does not represent data from a specific study.

Stereoselective Pharmacokinetic Profiling and First-Pass Metabolism Assessment Using Labeled Enantiomers

Propafenone is administered as a racemate, a mixture of two enantiomers, (S)-propafenone and (R)-propafenone. These enantiomers exhibit stereoselective pharmacokinetics, meaning they are absorbed, distributed, metabolized, and excreted differently in the body. nuvisan.com The (R)-enantiomer is generally cleared more rapidly than the (S)-enantiomer. nuvisan.com This stereoselectivity is a critical aspect of propafenone's pharmacology, as the enantiomers also have different pharmacological activities.

The use of deuterium-labeled enantiomers has been a powerful tool in elucidating the mechanisms behind these stereoselective differences, particularly in the context of first-pass metabolism in the liver. A pivotal in vitro study utilized a pseudoracemate consisting of (S)-[2H4]propafenone and unlabeled (R)-propafenone to investigate the enantiomer-enantiomer interaction during the 5-hydroxylation metabolic pathway, which is primarily catalyzed by the enzyme cytochrome P450 2D6 (CYP2D6). researchgate.net

The researchers found that when the enantiomers were incubated individually with human liver microsomes, there was a significant difference in their metabolism. However, when the pseudoracemate was incubated, this stereoselectivity was not observed, indicating a competitive interaction between the enantiomers for the active site of the CYP2D6 enzyme. researchgate.net Specifically, (R)-propafenone was found to be a more potent inhibitor of the 5-hydroxylation of (S)-propafenone than the other way around. researchgate.net This interaction leads to a higher plasma concentration of the (S)-enantiomer when the racemic mixture is administered. nih.govnih.gov

Table 2: Kinetic Parameters for the 5-Hydroxylation of Propafenone Enantiomers in Human Liver Microsomes

| Substrate | Vmax (pmol/µg/hr) | Km (µM) |

| (S)-propafenone | 10.2 | 5.3 |

| (R)-propafenone | 5.5 | 3.0 |

Data adapted from a study investigating the enantiomer-enantiomer interaction of propafenone. researchgate.net

Pharmacokinetic Modeling and Simulation Based on Labeled Compound Data to Predict In Vivo Behavior

Data generated from studies using deuterated propafenone, such as those determining bioavailability, clearance rates, and metabolite formation, provide high-quality inputs for the development and validation of sophisticated PK models. For instance, a study could administer a single intravenous dose of Propafenone-(phenyl-d5) (hydrochloride) concurrently with an oral dose of unlabeled propafenone. By simultaneously measuring the concentrations of both the labeled and unlabeled drug in the plasma, researchers can precisely determine the absolute bioavailability of the oral formulation without the confounding factor of inter-individual variability.

A study on the simultaneous modeling of propafenone's pharmacokinetics and pharmacodynamics in healthy volunteers demonstrated that a sigmoid Emax model could describe the relationship between the effective concentration and the pharmacological effect (PR interval prolongation). nih.gov Such models, when refined with high-precision data from stable isotope studies, can lead to more accurate predictions of in vivo behavior and aid in personalizing drug therapy.

Research into Drug-Drug Interactions and Enzyme Induction/Inhibition Mechanisms Using Deuterated Propafenone

Deuterated analogs of propafenone are highly valuable in studying drug-drug interactions and the underlying mechanisms of enzyme induction and inhibition. Propafenone is metabolized by several cytochrome P450 enzymes, primarily CYP2D6 for 5-hydroxylation, and CYP3A4 and CYP1A2 for N-dealkylation. Therefore, co-administration with drugs that inhibit or induce these enzymes can significantly alter propafenone's plasma concentrations.

A clinical study investigating enzyme induction used deuterated propafenone to assess the effect of rifampin, a potent inducer of CYP3A4 and other drug-metabolizing enzymes. In this study, elderly subjects received an oral dose of deuterated propafenone before and after a course of rifampin. The results showed that rifampin significantly increased the clearance of propafenone through N-dealkylation and glucuronidation, leading to a substantial decrease in its bioavailability. The use of the deuterated analog allowed the researchers to clearly distinguish the administered dose from any pre-existing propafenone in the subjects' systems and accurately quantify the changes in its metabolism.

As previously mentioned in section 4.2.3, the use of (S)-[2H4]propafenone in an in vitro study provided direct evidence of the competitive inhibition between propafenone's enantiomers at the active site of CYP2D6. researchgate.net This type of study design, which leverages a labeled analog as one of the competing substrates, is a powerful method for dissecting complex enzyme kinetics.

Furthermore, deuterated propafenone can be used in in vitro systems, such as human liver microsomes, to investigate the inhibitory potential of new chemical entities on propafenone's metabolism. By incubating propafenone (as the substrate) and its deuterated internal standard with liver microsomes in the presence and absence of a potential inhibitor, researchers can accurately measure any decrease in the formation of propafenone's metabolites, thus identifying and characterizing potential drug-drug interactions.

Strategic Applications of Propafenone Phenyl D5 Hydrochloride in Pharmaceutical Research and Development

Enhancing Accuracy and Reliability in Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Screening

In early-stage drug discovery, understanding a compound's ADME profile is critical for predicting its pharmacokinetic behavior in humans. These studies rely on accurate measurement of the drug and its metabolites in biological samples. Propafenone-(phenyl-d5) (hydrochloride) serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, which is the predominant technology for ADME screening.

When a known quantity of the deuterated standard is added to a biological sample at the beginning of the workflow, it experiences the same processing variations as the non-labeled propafenone (B51707). Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the analyte and the standard due to their mass difference, the ratio of their signals remains constant. This ratiometric measurement corrects for experimental variability, significantly enhancing the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard is considered the gold standard for eliminating matrix effects and ensuring data reliability in these crucial early studies.

Table 1: Physicochemical Properties of Propafenone and its Deuterated Analog

| Property | Propafenone Hydrochloride | Propafenone-(phenyl-d5) (hydrochloride) |

| CAS Number | 34183-22-7 lgcstandards.com | 1346605-05-7 lgcstandards.com |

| Molecular Formula | C₂₁H₂₇NO₃·HCl nih.gov | C₂₁H₂₂D₅NO₃·HCl caymanchem.com |

| Molecular Weight | 377.9 g/mol nih.gov | 382.9 g/mol caymanchem.com |

| Isotopic Label | None | Deuterium (B1214612) (d5) lgcstandards.com |

| Primary Use | Active Pharmaceutical Ingredient (API) nih.gov | Internal Standard for Quantification caymanchem.com |

Facilitating Robust Quantification in Non-clinical Toxicokinetic Studies (GLP-compliant)

Non-clinical toxicokinetic (TK) studies are a regulatory requirement for drug development, designed to assess systemic exposure to a drug candidate in toxicology species. bjournal.org These studies must often be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data submitted to regulatory authorities. bjournal.org

The use of Propafenone-(phenyl-d5) (hydrochloride) is instrumental in developing and validating robust bioanalytical methods that meet the stringent requirements of GLP. A validated method must demonstrate specificity, accuracy, precision, and stability. The co-elution of the deuterated internal standard with the unlabeled analyte in chromatographic systems, combined with their distinct mass-to-charge ratios, provides unequivocal specificity. This ensures that the measurements are not confounded by endogenous components in the biological matrix. By facilitating the development of highly reliable analytical methods, Propafenone-(phenyl-d5) (hydrochloride) enables the precise determination of key TK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life, which are essential for interpreting toxicology findings and establishing a drug's safety margin. bjournal.org

Enabling Mechanistic Insights into Isotope Effects on Drug Metabolism and Disposition

The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and reactions involving the cleavage of this bond may proceed more slowly. Propafenone is known to be metabolized extensively by the cytochrome P450 enzyme system, particularly CYP2D6, leading to metabolites such as 5-hydroxypropafenone (B19502). nih.govnih.gov

Table 2: Metabolic Phenotypes of Propafenone

| Phenotype | Propafenone Elimination Half-life | Propafenone Oral Clearance | 5-hydroxypropafenone Metabolite |

| Extensive Metabolizers (EMs) | 5.5 +/- 2.1 hours nih.gov | 1115 +/- 1238 ml/min nih.gov | Detected nih.gov |

| Poor Metabolizers (PMs) | 17.2 +/- 8.0 hours nih.gov | 264 +/- 48 ml/min nih.gov | Not Detected nih.gov |

Utility in Reference Standard Qualification and Traceability for Analytical Purposes

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference standards used for calibration and quality control. Propafenone-(phenyl-d5) (hydrochloride) is produced as a high-purity stable isotope-labeled reference material. lgcstandards.com Suppliers of such standards, like LGC Standards, may be accredited under ISO 17034, an international standard that specifies the requirements for the competence of reference material producers. lgcstandards.com

This ensures that the material has a well-characterized identity, purity, and concentration. Using a certified reference material provides traceability of analytical results to a higher-order standard. In the context of pharmaceutical analysis, this traceability is critical. It ensures that results generated in different laboratories or at different times can be reliably compared. The use of Propafenone-(phenyl-d5) (hydrochloride) as a qualified reference standard is essential for validating analytical methods, performing system suitability tests, and ensuring that the quantitative data supporting drug development and manufacturing are accurate, consistent, and defensible. usp.org

Emerging Research Perspectives and Future Trajectories for Deuterated Propafenone Analogs

Exploration of Advanced Deuterium (B1214612) Labeling Positions and Their Impact on Research Outcomes

The site of deuterium incorporation within a molecule is a critical determinant of its subsequent pharmacological behavior. nih.gov While Propafenone-(phenyl-d5) (hydrochloride) focuses on the phenyl ring, future research is poised to explore other strategic positions for deuteration. The primary goals of such explorations are to modulate the rate of metabolism, potentially leading to improved pharmacokinetic properties. nih.govisotope.com

The synthesis of deuterated propafenone (B51707) analogs can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or its precursors. researchgate.netrasayanjournal.co.in The choice of synthetic route is crucial for achieving high isotopic purity and regioselectivity. nih.govnih.gov

The impact of deuterium labeling is directly related to the metabolic pathways of propafenone. Propafenone is primarily metabolized by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2. nih.govnih.gov The main metabolic routes are 5-hydroxylation, mediated by CYP2D6, and N-dealkylation to form norpropafenone, mediated by CYP3A4 and CYP1A2. nih.govresearchgate.net Placing deuterium at or near these metabolic "hot spots" can significantly slow down these reactions. nih.gov

| Labeling Position | Primary Metabolic Pathway Targeted | Expected Impact on Research Outcomes | Key Research Question |

|---|---|---|---|

| Phenyl Ring (as in Propafenone-(phenyl-d5)) | Aromatic hydroxylation (minor pathway) | May slightly alter overall metabolic profile and can serve as a stable internal standard in analytical studies. acs.org | Does deuteration of the phenyl ring shift metabolism towards other pathways? |

| Propoxy Side Chain | N-dealkylation (CYP3A4, CYP1A2) | Slowing the formation of norpropafenone, potentially altering the ratio of active metabolites. nih.gov | How does deuteration of the propyl group affect the balance between 5-hydroxypropafenone (B19502) and norpropafenone formation? |

| Hydroxypropylamine Moiety | 5-hydroxylation (CYP2D6) | Significant reduction in the formation of the major active metabolite, 5-hydroxypropafenone, potentially leading to a longer half-life of the parent drug. mdpi.comnih.gov | Can deuteration at this position reduce inter-individual variability in patients with different CYP2D6 genotypes? |

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Holistic Systems Pharmacology Insights

To fully understand the systemic impact of deuterated propafenone analogs, researchers are increasingly turning to "omics" technologies. nih.gov These high-throughput methods provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to a drug. truegeometry.commaastrichtuniversity.nl Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the drug's mechanism of action and its effects on various biological pathways. nih.govtruegeometry.com

For deuterated propafenone, this integrated approach can be particularly insightful. For instance, while deuteration is intended to alter the pharmacokinetics of the parent drug, it may also have unforeseen effects on downstream metabolic networks and protein expression. nih.gov Metabolomics can be used to profile the full spectrum of metabolites, revealing any shifts in metabolic pathways caused by the deuterated analog. truegeometry.com Proteomics can identify changes in the expression levels of key enzymes and transporters involved in the drug's disposition. truegeometry.com

| "Omics" Technology | Type of Data Generated | Potential Insights for Deuterated Propafenone |

|---|---|---|

| Genomics/Pharmacogenomics | Information on genetic variations, particularly in metabolizing enzymes like CYP2D6. nih.gov | Understanding how an individual's genetic makeup influences their response to deuterated propafenone. truegeometry.com |

| Transcriptomics | Measures of gene expression (RNA levels). truegeometry.com | Identifying changes in the expression of genes encoding for metabolizing enzymes and transporters in response to the deuterated drug. |

| Proteomics | Quantification of protein levels and post-translational modifications. truegeometry.com | Assessing the impact of deuterated propafenone on the abundance and activity of CYP enzymes and other relevant proteins. |

| Metabolomics | Comprehensive analysis of small-molecule metabolites. truegeometry.com | Mapping the metabolic fate of deuterated propafenone and identifying any unexpected metabolic products or pathway shifts. |

Development of Innovative Micro-Sampling and Miniaturized Analytical Techniques

The advancement of research into deuterated propafenone analogs also benefits from and drives innovation in bioanalytical methodologies. nih.gov There is a growing trend towards the development of micro-sampling and miniaturized analytical techniques, which offer several advantages over traditional methods. nih.gov These techniques require smaller sample volumes, which is particularly beneficial in preclinical studies involving small animals and can also improve the feasibility of pediatric studies.

Innovations in this area include the use of dried blood spot (DBS) sampling, which simplifies sample collection, storage, and transportation. In terms of analysis, techniques like capillary electrophoresis (CE) and miniaturized mass spectrometry systems are gaining prominence. nih.govnih.gov Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes, making it a cost-effective and green analytical technique. nih.gov

| Technique | Sample Volume | Throughput | Key Advantages |

|---|---|---|---|

| Traditional HPLC-MS/MS | Typically >100 µL of plasma nih.gov | Moderate | Well-established, robust, and sensitive. nih.gov |

| Dried Blood Spot (DBS) with LC-MS/MS | 10-20 µL of whole blood | High | Minimally invasive, simplified logistics. |

| Capillary Electrophoresis (CE) | <10 nL injected (from a ~10-100 µL sample) nih.gov | High | High resolution, low sample and reagent consumption, cost-effective. nih.gov |

| Miniaturized Mass Spectrometry | Can be coupled with micro-sampling techniques | Potentially High | Portability, reduced operational costs. |

Addressing Unexplored Metabolic Pathways and Pharmacokinetic Phenomena through Targeted Labeling

While the major metabolic pathways of propafenone are well-documented, the existence of minor or previously unidentified pathways remains a possibility. nih.govresearchgate.net Targeted deuterium labeling is a powerful tool for elucidating these unexplored metabolic routes. acs.org By strategically placing deuterium atoms at sites not expected to be major metabolic hotspots, researchers can track the molecule's fate and potentially uncover novel biotransformations.

For example, if a deuterated analog exhibits a pharmacokinetic profile that cannot be explained solely by the slowing of known metabolic pathways, it would suggest the involvement of other clearance mechanisms. nih.gov This could lead to the discovery of new metabolites or a better understanding of the enzymes involved in propafenone's disposition. nih.gov

Furthermore, targeted labeling can help to investigate complex pharmacokinetic phenomena. Propafenone exhibits non-linear pharmacokinetics, meaning that an increase in dose can lead to a disproportionately larger increase in plasma concentration. mdpi.comnih.gov This is partly due to the saturation of first-pass metabolism. mdpi.com By using deuterated analogs that are less susceptible to metabolism, researchers can dissect the contributions of different enzymes and transporters to this non-linear behavior.

| Unexplored Area | Hypothesized Mechanism | Role of Targeted Deuterium Labeling |

|---|---|---|

| Minor Metabolic Pathways | Potential for glucuronidation or sulfation at various positions. | Labeling at sites other than the primary CYP-mediated oxidation sites can help to identify and quantify metabolites from alternative pathways. |

| Role of Other CYP Enzymes | Contribution of enzymes other than CYP2D6, CYP3A4, and CYP1A2 to overall clearance. nih.gov | By blocking the major metabolic routes with deuterium, the contribution of minor enzymatic pathways may become more apparent. |

| Transporter-Mediated Disposition | Involvement of efflux or uptake transporters in the liver and other tissues. nih.gov | Comparing the disposition of deuterated and non-deuterated propafenone can help to differentiate between metabolic and transport-related clearance mechanisms. |

| Enantiomer-Specific Metabolism | Differential metabolism of the S- and R-enantiomers of propafenone. mdpi.com | Synthesizing enantiomerically pure deuterated analogs can provide a clearer picture of the stereoselective metabolism and its impact on pharmacokinetics. |

常见问题

Q. What is the rationale for deuterating the phenyl ring in Propafenone-(phenyl-d5) hydrochloride, and how does this modification impact pharmacokinetic studies?

Deuterating the phenyl ring introduces isotopic labeling, which enables precise tracking of metabolic pathways and drug distribution via mass spectrometry (MS) or nuclear magnetic resonance (NMR). This modification reduces metabolic interference from endogenous compounds, improving signal specificity in bioavailability assays . Researchers should validate deuteration efficiency (>98%) using high-resolution MS and ensure isotopic stability under experimental conditions (e.g., pH, temperature) to avoid hydrogen-deuterium exchange artifacts .

Q. What analytical methods are recommended for validating the purity and stability of Propafenone-(phenyl-d5) hydrochloride in experimental formulations?

Use reversed-phase HPLC-UV (λ = 254 nm) with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) for purity assessment. Stability studies require accelerated degradation testing (40°C/75% RH for 6 months) followed by LC-MS/MS to detect hydrolytic or oxidative byproducts. Quantify residual solvents (e.g., ethanol, dichloromethane) via gas chromatography with flame ionization detection (GC-FID) per ICH Q3C guidelines .

Q. How should researchers design dose-response experiments to evaluate the sodium channel blockade efficacy of Propafenone-(phenyl-d5) hydrochloride in cardiac tissue models?

Use ex vivo Langendorff-perfused heart preparations or patch-clamp electrophysiology on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Dose ranges should span 0.1–10 μM, with negative controls (vehicle) and positive controls (e.g., flecainide). Monitor action potential duration (APD90) and conduction velocity, correlating results with deuterated vs. non-deuterated analogs to assess isotopic effects on ion channel binding kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic half-lives of Propafenone-(phenyl-d5) hydrochloride across in vitro and in vivo models?

Discrepancies often arise from interspecies cytochrome P450 (CYP2D6/3A4) activity differences. Address this by:

- Conducting parallel incubations with human liver microsomes (HLMs) and rodent S9 fractions under standardized NADPH cofactor conditions.

- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro clearance data to in vivo scenarios.

- Validating findings with deuterated metabolites (e.g., 5-hydroxypropafenone-d5) using stable isotope dilution assays (SIDAs) .

Q. What experimental strategies mitigate interference from deuterium isotope effects (DIEs) in Propafenone-(phenyl-d5) hydrochloride binding affinity studies?

DIEs can alter binding kinetics due to altered bond vibrational energies. To minimize bias:

- Compare dissociation constants (Kd) of deuterated and non-deuterated analogs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Use molecular dynamics (MD) simulations to quantify energy differences at binding sites (e.g., Na<sup>+</sup> channel S6 segments).

- Validate results with radiolabeled ([<sup>3</sup>H]) propafenone in competitive binding assays .

Q. How can researchers optimize synthetic routes for Propafenone-(phenyl-d5) hydrochloride to maximize isotopic enrichment while minimizing side reactions?

Prioritize catalytic deuterium exchange using Pd/C or Rh/Al2O3 under D2 gas (5–10 bar) at 80–100°C. Monitor deuteration efficiency via <sup>1</sup>H NMR (disappearance of phenyl proton signals at δ 7.2–7.4 ppm). Purify intermediates via flash chromatography (silica gel, ethyl acetate:hexane) to remove non-deuterated byproducts. Final hydrochloride salt formation requires strict anhydrous conditions to prevent isotopic dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。